

Mal-amido-PEG8 Linker: A Comprehensive Technical Guide

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Compound of Interest

Mal-amido-PEG8-Val-Ala-PABSG3200

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This in-depth technical guide provides a detailed overview of the structure, properties, and applications of the Mal-amido-PEG8 linker, a bifunctional crosslinker widely utilized in bioconjugation and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile molecule.

Introduction

The Mal-amido-PEG8 linker is a heterobifunctional crosslinker featuring a maleimide group at one terminus and a reactive group, commonly a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, at the other. These reactive ends are connected by an eight-unit polyethylene glycol (PEG) chain. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] [2] The other terminus allows for conjugation to amine-containing molecules. This dual reactivity enables the precise and covalent linkage of different biomolecules.[3]

The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial for poorly soluble drugs or proteins.[4][5] The flexibility and length of the PEG chain also help to minimize steric hindrance between the conjugated molecules.[3] These properties make the Mal-amido-PEG8 linker a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutics.[6][7]



Structure and Physicochemical Properties

The core structure of the Mal-amido-PEG8 linker consists of a maleimide ring connected to a short alkyl chain, which is then linked to an eight-unit PEG chain via an amide bond. The other end of the PEG chain is terminated with a functional group for further reaction. The properties of the most common derivatives, Mal-amido-PEG8-acid and Mal-amido-PEG8-NHS ester, are summarized in the table below.

Property	Mal-amido-PEG8-acid	Mal-amido-PEG8-NHS ester
Chemical Structure		
Molecular Formula	C26H44N2O13[4][8]	C30H47N3O15[3]
Molecular Weight	592.6 g/mol [4][8]	689.7 g/mol [3]
CAS Number	1334177-86-4[4][8]	756525-93-6[3]
Appearance	To be determined[4]	Solid[3]
Purity	>95%[4]	>95%[3]
Solubility	Soluble in aqueous media.[4]	Soluble in DMSO, DCM, DMF.
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[4]	-20°C[3]
Reactivity	Maleimide reacts with thiols (-SH). Carboxylic acid reacts with primary amines (-NH2) in the presence of activators (e.g., EDC, DCC).[4]	Maleimide reacts with thiols (-SH). NHS ester reacts with primary amines (-NH2).[3]

Experimental Protocols

This section provides detailed methodologies for the conjugation of the Mal-amido-PEG8 linker to thiol-containing molecules, followed by purification and characterization of the resulting bioconjugate.



Maleimide-Thiol Conjugation

This protocol describes the general procedure for conjugating a maleimide-containing linker, such as Mal-amido-PEG8-acid or -NHS ester, to a protein with available thiol groups.

Materials:

- Thiol-containing protein (e.g., antibody, enzyme)
- Mal-amido-PEG8 linker (acid or NHS ester derivative)
- Reaction Buffer: Degassed 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[9]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
- Anhydrous DMSO or DMF for dissolving the linker.
- Inert gas (e.g., nitrogen or argon).

Procedure:

- Protein Preparation:
 - Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]
 - If reduction of disulfide bonds is necessary to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[10][11]
- Linker Preparation:
 - Prepare a 10 mM stock solution of the Mal-amido-PEG8 linker in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.[10]
- Conjugation Reaction:



- Add the linker stock solution to the protein solution to achieve the desired molar ratio of linker to protein. A 10-20 fold molar excess of the linker is a common starting point.[9][10]
- Add the linker solution dropwise while gently stirring or vortexing the protein solution.
- Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
- Incubate the reaction at room temperature for 2 hours or overnight at 4°C. The optimal reaction time may vary depending on the specific reactants.[9][10]

Purification of the Conjugate

After the conjugation reaction, it is essential to remove unreacted linker and other byproducts. Size exclusion chromatography (gel filtration) or reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used for purification.

RP-HPLC Protocol:

- System: HPLC system with a C18 column.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Procedure:
 - Dilute a small aliquot of the reaction mixture in Mobile Phase A.
 - Inject the sample onto the C18 column.
 - Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
 - Monitor the elution profile at 280 nm for the protein and at a specific wavelength for the conjugated molecule if it has a distinct chromophore.
 - The unconjugated protein, unreacted linker, and the final conjugate will have different retention times, allowing for their separation and collection.[9]



Characterization of the Conjugate

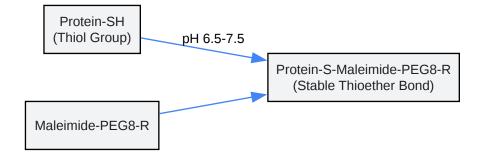
The purified conjugate should be characterized to determine the degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein.

Degree of Labeling (DOL) Calculation (for fluorescently labeled linkers):

- Dilute the purified protein-dye conjugate to approximately 0.1 mg/mL.
- Measure the absorbance at 280 nm (A280) for the protein and at the maximum absorbance wavelength (Amax) for the fluorescent dye.
- Calculate the corrected A280 (A280c) using the following equation: A280c = A280 (Amax *
 CF) where CF is the correction factor for the dye's absorbance at 280 nm.
- Calculate the final protein concentration using the Beer-Lambert law: [Protein] (mg/mL) =
 A280c / (ε* I) where ε is the extinction coefficient of the protein and I is the path length in cm.
- Calculate the final dye concentration: [Dye] (M) = Amax / (ε_dye * I) where ε_dye is the
 extinction coefficient of the dye.
- Calculate the final F:P (Fluorophore to Protein) ratio or DOL: DOL = [Dye] / [Protein] (M)[10]

Visualizations

Reaction Mechanism

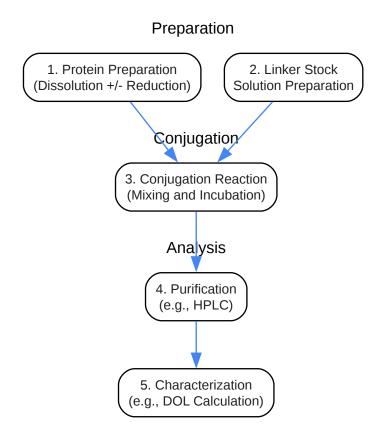


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Caption: Thiol-Maleimide Conjugation Reaction.



Experimental Workflow

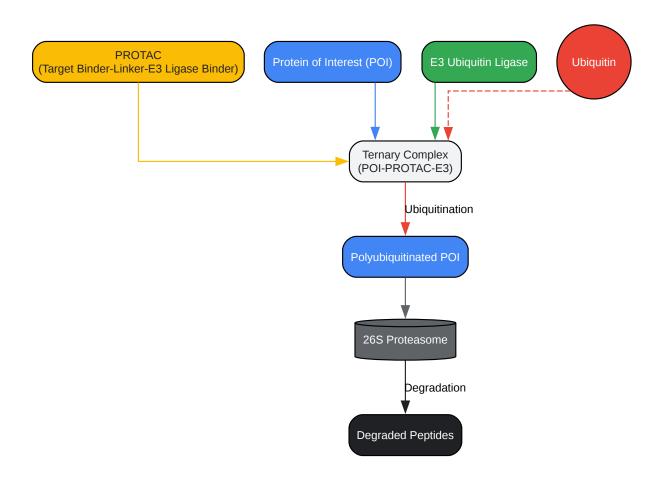


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Caption: General workflow for bioconjugation.

PROTAC-Mediated Protein Degradation Pathway





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Caption: PROTAC mechanism of action.

Conclusion

The Mal-amido-PEG8 linker is a highly versatile and efficient tool for bioconjugation. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for a wide range of applications in drug delivery and diagnostics. The ability to selectively and stably link biomolecules has been instrumental in the advancement of targeted therapies such as ADCs and PROTACs. The detailed protocols and understanding of its properties provided in this guide will aid researchers in the successful design and synthesis of novel bioconjugates for therapeutic and research purposes.



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